molecular formula C11H20N2 B13210547 N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine

N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine

Cat. No.: B13210547
M. Wt: 180.29 g/mol
InChI Key: KBSSZKNWBQABTA-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine (CAS: 1210659-07-6) is a bicyclic amine featuring a 1-azabicyclo[3.3.1]nonane core substituted with a cyclopropyl group at the nitrogen atom. Its molecular formula is C₁₁H₂₀N₂, with an average molecular weight of 180.29 g/mol and a monoisotopic mass of 180.162649 Da . It is stored at 2–8°C under inert conditions to maintain stability, reflecting sensitivity to environmental degradation .

Properties

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine

InChI

InChI=1S/C11H20N2/c1-2-9-6-11(12-10-3-4-10)8-13(5-1)7-9/h9-12H,1-8H2

InChI Key

KBSSZKNWBQABTA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CN(C1)C2)NC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and General Strategies

Several synthetic approaches have been reported for the preparation of N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine. The methods generally involve constructing the bicyclic azabicyclo[3.3.1]nonane core followed by N-substitution with a cyclopropyl group or direct formation of the N-cyclopropyl derivative.

Synthetic Method Key Reagents/Conditions Yield/Remarks Source
Ring Opening of Bicyclic Cyclopropanol Derivatives Bicyclic cyclopropanol precursor, nucleophilic ring opening Moderate to high yields, sensitive to conditions
Radical C-Carbonylation of Methylcyclohexylamines Radical initiators, carbonyl sources, methylcyclohexylamines Efficient for introducing substituents on the bicyclic ring
Reductive Amination Aldehydes or ketones with reducing agents (e.g., sodium triacetoxyhydridoborate) High yields, versatile for N-substitution
Multi-step Synthesis via Mannich Reaction Cyclohexanone, amines, formaldehyde in ethanol with ammonium acetate Yields vary; allows functionalization at multiple positions
Catalytic Hydrogenation of 9-Azabicyclo[3.3.1]nonan-3-one Derivatives Ruthenium complex catalysts under hydrogen atmosphere Used for producing hydroxy derivatives, can be adapted

Detailed Synthetic Procedures

2.2.1 Ring Opening of Bicyclic Cyclopropanol Derivatives

This method involves the preparation of bicyclic cyclopropanol intermediates which undergo nucleophilic ring opening to yield the bicyclic amine structure. The cyclopropyl group can be introduced either before or after ring formation depending on the precursor availability. Reaction conditions require careful control of temperature and pH to avoid decomposition of sensitive intermediates.

2.2.2 Radical C-Carbonylation

Radical carbonylation of methylcyclohexylamines introduces carbonyl functionality and allows subsequent transformations to the bicyclic amine. Radical initiators such as peroxides or azo compounds facilitate this reaction. This method is valuable for modifying the bicyclic scaffold with diverse substituents.

2.2.3 Reductive Amination

A widely used approach involves the reductive amination of the bicyclic ketone precursor (such as 9-azabicyclo[3.3.1]nonan-3-one) with cyclopropylamine or cyclopropyl-containing aldehydes/ketones. Reducing agents like sodium triacetoxyhydridoborate enable the conversion of imine intermediates to the desired amine with high selectivity and yield. This method is favored for its operational simplicity and adaptability.

2.2.4 Multi-step Mannich Reaction

The Mannich reaction involving cyclohexanone, formaldehyde, and amines under acidic or ammonium acetate catalysis can generate 3-azabicyclo[3.3.1]nonane derivatives. Subsequent functionalization introduces the cyclopropyl group at the nitrogen. This method allows the introduction of various substituents and functional groups, providing a versatile synthetic platform.

2.2.5 Catalytic Hydrogenation

Hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives using ruthenium-based catalysts under hydrogen atmosphere affords hydroxy-substituted bicyclic amines. Although primarily used for hydroxyl derivatives, this method can be adapted for further N-substitution with cyclopropyl groups through subsequent reactions.

This compound undergoes several types of chemical reactions relevant to its synthesis and functionalization:

Reaction Type Common Reagents/Conditions Typical Products Notes
Oxidation Hydrogen peroxide, peracids Carbonyl compounds Useful for modifying bicyclic amine
Reduction Sodium triacetoxyhydridoborate (reductive amination) Various amine derivatives Key step in N-substitution
Substitution Nucleophiles such as o-phenylenediamine, cysteine Spiro heterocyclic compounds Enables structural diversification
Method Starting Material Key Reagents/Conditions Advantages Limitations
Ring Opening of Cyclopropanol Bicyclic cyclopropanol derivatives Nucleophiles, controlled pH and temp Direct formation of bicyclic amine Sensitive intermediates
Radical C-Carbonylation Methylcyclohexylamines Radical initiators, carbonyl sources Efficient substitution Requires radical control
Reductive Amination Bicyclic ketone + cyclopropylamine Sodium triacetoxyhydridoborate High yield, operational simplicity Requires pure ketone intermediates
Mannich Reaction Cyclohexanone, amines, formaldehyde Ammonium acetate, ethanol Versatile, multi-functionalization Multi-step, variable yields
Catalytic Hydrogenation 9-Azabicyclo[3.3.1]nonan-3-one Ruthenium catalyst, H2 gas Produces hydroxy derivatives Requires specialized catalysts
  • The reductive amination method is the most commonly employed due to its high selectivity and adaptability to different N-substituents, including cyclopropyl groups.

  • Multi-step Mannich reactions provide a robust platform for introducing various functional groups but may require optimization for yield and purity.

  • Radical carbonylation and ring opening strategies are valuable for structural diversification but need careful reaction control to avoid side reactions.

  • Industrial synthesis methods tend to optimize these routes for scale-up, often keeping detailed conditions proprietary.

  • Stability considerations: The compound is typically stored at low temperatures (2–8°C) under inert atmosphere to prevent degradation.

The preparation of this compound involves multiple synthetic strategies, with reductive amination of bicyclic ketones and multi-step Mannich reactions being the most prominent and effective. These methods allow for efficient incorporation of the cyclopropyl substituent and provide flexibility for further functionalization. The choice of method depends on the availability of starting materials, desired scale, and purity requirements. The detailed reaction conditions, reagents, and yields reported in the literature provide a strong foundation for both laboratory-scale synthesis and potential industrial production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carbonyl compounds.

    Reduction: Amine derivatives.

    Substitution: Spiro heterocyclic compounds.

Scientific Research Applications

N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Bicyclo System Differences : The [3.3.1] system (target compound) has a larger, more flexible structure compared to [2.2.2], which may influence receptor binding and metabolic stability .
  • Stereochemistry : Undefined stereocenters in the target compound contrast with well-characterized stereoisomers of 9-methyl derivatives (e.g., (1R,3r,5S)-configuration in Granisetron intermediates) .

Biological Activity

N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine, a bicyclic compound featuring a cyclopropyl group, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, synthesis methods, and relevant studies that highlight its pharmacological significance.

Biological Activity

Research indicates that this compound exhibits various pharmacological activities, particularly in modulating neurotransmitter systems. Its structural similarities to other bicyclic amines suggest potential applications in treating neurological disorders.

Pharmacological Potential

The compound has been studied for its interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial in various neurological functions. The cyclopropyl group may enhance the compound's lipophilicity and binding affinity to these receptors, potentially leading to improved therapeutic efficacy compared to structurally similar compounds.

Synthesis Methods

Several synthetic routes have been developed to produce this compound, including:

  • Reductive Amination: This method involves reacting the compound with aldehydes or ketones in the presence of reducing agents.
  • Multi-step Synthesis: Various approaches utilize different reagents and conditions to optimize yield and purity.
Synthesis MethodKey ReagentsYield
Reductive AminationAldehydes, reducing agentsHigh
Multi-step SynthesisVaries by specific routeVariable

Case Studies

Case Study 1: Interaction with nAChRs
A study explored the binding affinity of this compound at nAChRs, revealing significant activity that suggests its potential as an agonist or antagonist depending on the receptor subtype involved.

Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound in models of neurodegeneration, showing promising results in mitigating neuronal damage through modulation of cholinergic signaling pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other structurally similar compounds:

Compound NameCAS NumberKey Features
9-Azabicyclo[3.3.1]nonan-3-amine1210659-07-6Lacks cyclopropyl group
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine76272-56-5Methyl substitution on nitrogen
Endo-N-benzyl-9-azabicyclo[3.3.1]nonan198210-86-5Benzyl substitution providing different reactivity

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